1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea is a synthetic organic compound belonging to the class of substituted ureas. It is characterized by the presence of an adamantyl group, a urea linkage, and a 2,3,4-trifluorophenyl group. This compound has gained significant attention in scientific research, particularly for its biological activity as a potent and selective inhibitor of soluble epoxide hydrolase (sEH). [, , ]
AU1235 is classified as an adamantyl urea derivative. It was initially developed through high-throughput screening of a library of compounds aimed at identifying inhibitors of the mycolic acid transport protein MmpL3, which plays a vital role in the biosynthesis of the bacterial cell wall . The compound's structure includes an adamantyl group, which contributes to its biological activity and solubility properties .
The synthesis of AU1235 typically involves a multi-step chemical process. While specific proprietary methods may vary, a general approach includes:
The synthesis is optimized to ensure high yield and purity, with analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry employed to confirm the structure .
AU1235 has a complex molecular structure characterized by its adamantyl core and trifluorophenyl substituent. The molecular formula is CHFNO, with a molecular weight of approximately 306.30 g/mol.
The three-dimensional structure has been elucidated using X-ray crystallography, revealing that AU1235 binds effectively to the MmpL3 transporter in Mycobacterium tuberculosis. This binding disrupts the transport mechanism essential for mycolic acid transfer to the cell wall .
AU1235 primarily acts through inhibition of mycolic acid transport rather than direct chemical reactions typical of many antibiotics. Its mechanism involves binding to the MmpL3 protein, preventing it from facilitating the export of mycolic acids from the cytoplasm to the cell wall .
In vitro studies have shown that exposure to AU1235 leads to a significant reduction in viable bacterial counts over time, indicating its bactericidal properties rather than merely bacteriostatic effects .
The mechanism by which AU1235 exerts its antibacterial effects involves:
Relevant data indicate that AU1235 has favorable pharmacokinetic properties, including good permeability across biological membranes due to its lipophilic nature derived from the adamantyl group .
AU1235 holds significant promise as a therapeutic agent against tuberculosis, particularly strains resistant to conventional treatments. Its unique mechanism targeting mycolic acid transport positions it as a valuable candidate in drug development pipelines aimed at combating multidrug-resistant Mycobacterium tuberculosis infections.
Research continues into optimizing its efficacy and understanding its interactions within biological systems, which could lead to novel treatment regimens for tuberculosis and potentially other mycobacterial diseases .
Tuberculosis (TB) remains a global health crisis, with Mycobacterium tuberculosis causing an estimated 9.9 million new infections and 1.7 million deaths annually. The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has dramatically complicated control efforts. MDR-TB, defined as resistance to first-line drugs isoniazid and rifampicin, accounts for 3.7% of new TB cases globally, while XDR-TB (additional resistance to fluoroquinolones and injectable antibiotics) demonstrates mortality rates exceeding 70% in immunocompromised patients. This resistance crisis stems from two key factors: inadequate treatment adherence due to lengthy regimens (6–24 months), and evolutionary adaptations in M. tuberculosis that enable rapid acquisition of chromosomal mutations under selective drug pressure [1] [7] [10]. The genetic landscape of resistance involves sequential accumulation of mutations in target genes (e.g., katG for isoniazid; rpoB for rifampicin), sometimes accompanied by compensatory mutations that restore bacterial fitness. For example, mutations in rpoA/rpoC offset fitness costs in rpoB-mutant strains, enhancing transmissibility of MDR strains [7] [10].
The mycobacterial cell envelope is a chemotherapeutic "Achilles' heel" due to its unique composition and essentiality. Mycolic acids—α-alkylated, β-hydroxylated very-long-chain fatty acids (C₆₀–C₉₀)—constitute 40–60% of the cell wall dry weight. They form an asymmetric outer membrane barrier that confers impermeability to antibiotics and hostile host environments. Biogenesis occurs via a cytoplasmic multi-enzyme cascade: Fatty Acid Synthase-I (FAS-I) generates C₁₆–C₂₆ precursors, while FAS-II elongates these to meromycolate chains (C₄₀–C₆₀). Condensation by the FadD32-Pks13 complex yields mature mycolic acids, which are esterified to trehalose to form trehalose monomycolate (TMM). TMM transport across the inner membrane is mediated exclusively by the mycobacterial membrane protein Large 3 (MmpL3), after which antigen 85 complex enzymes transfer mycolates to cell wall arabinogalactan or form trehalose dimycolate (TDM) [2] [4] [9]. Disrupting this pathway is clinically validated: first-line drugs isoniazid and ethionamide inhibit InhA (enoyl-ACP reductase) in the FAS-II system, while ethambutol targets arabinogalactan assembly [9] [10].
MmpL3 represents a high-value target due to its non-redundant role in TMM translocation and essentiality for mycobacterial viability. Genetic knockdown of mmpL3 is bactericidal, and spontaneous null mutants are unobtainable. Crucially, MmpL3 is conserved across Mycobacterium species but absent in other bacteria, minimizing off-target effects. Its druggability is evidenced by diverse chemotypes (e.g., adamantyl ureas, indoleamides, SQ109) that inhibit its function. Unlike prodrugs requiring activation (e.g., isoniazid via KatG), direct MmpL3 inhibitors circumvent common resistance mechanisms, offering promise against MDR/XDR strains [3] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: